2-(3-Bromobenzoyl)benzoic acid
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Overview
Description
2-(3-Bromobenzoyl)benzoic acid is an organic compound with the molecular formula C14H9BrO3 It is a derivative of benzoic acid, where a bromobenzoyl group is attached to the second position of the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzoyl)benzoic acid typically involves the bromination of benzoic acid derivatives. One common method includes the reaction of 3-bromobenzoyl chloride with benzoic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydrogenated benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromobenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzoyl)benzoic acid involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of polysaccharides into monosaccharides. This results in a decrease in blood glucose levels . The compound may also inhibit other enzymes or receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-bromobenzoyl)benzoic acid: Similar structure but with an amino group instead of a carboxyl group.
3-Bromobenzoic acid: Lacks the additional benzoyl group, making it less complex.
4-Bromobenzoyl chloride: Used as a precursor in the synthesis of 2-(3-Bromobenzoyl)benzoic acid.
Uniqueness
This compound is unique due to its dual functional groups (bromobenzoyl and carboxyl), which allow it to participate in a wide range of chemical reactions. Its structure also makes it a valuable intermediate in the synthesis of more complex molecules, enhancing its utility in various scientific and industrial applications .
Properties
CAS No. |
65565-11-9 |
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Molecular Formula |
C14H9BrO3 |
Molecular Weight |
305.12 g/mol |
IUPAC Name |
2-(3-bromobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9BrO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h1-8H,(H,17,18) |
InChI Key |
OREZKFHBYZRYJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
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